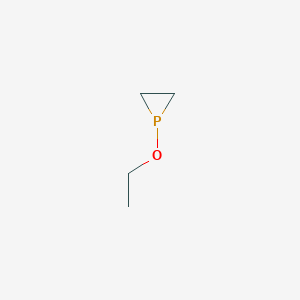

1-Ethoxyphosphirane

Description

1-Ethoxyphosphirane is a three-membered phosphorus-containing heterocycle with the molecular formula C₃H₇OP. Its structure consists of a phosphirane ring (a strained cyclic system with two carbons and one phosphorus atom) substituted with an ethoxy group (–OCH₂CH₃) at the phosphorus center. This compound is of interest in organophosphorus chemistry due to its unique reactivity arising from ring strain and the electron-donating nature of the ethoxy group. Potential applications include catalytic intermediates, agrochemical precursors, or ligands in coordination chemistry.

Properties

CAS No. |

126301-84-6 |

|---|---|

Molecular Formula |

C4H9OP |

Molecular Weight |

104.09 g/mol |

IUPAC Name |

1-ethoxyphosphirane |

InChI |

InChI=1S/C4H9OP/c1-2-5-6-3-4-6/h2-4H2,1H3 |

InChI Key |

LQRDOQOBHPYYIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP1CC1 |

Origin of Product |

United States |

Preparation Methods

1-Ethoxyphosphirane can be synthesized through various methods, including:

Double Bimolecular Nucleophilic Substitution: This method involves the reaction of sodium phosphinide with 1,2-dichloroethane in liquid ammonia.

Cyclization of Tertiary Phosphines: Tertiary dibenzylphosphine is treated with tert-butyllithium and tetramethylethylenediamine to generate a dilithium intermediate, which cyclizes to phosphirane upon addition of carbon tetrachloride.

Chemical Reactions Analysis

1-Ethoxyphosphirane undergoes various chemical reactions, including:

Oxidation: Phosphiranes can be oxidized to form phosphirane oxides.

Substitution Reactions: These compounds can undergo SN2 substitution reactions due to the high ring strain and the weak nucleophilicity of the phosphorus atom.

Ring-Opening Reactions: Similar to epoxides, phosphiranes can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various products depending on the nucleophile and reaction conditions

Scientific Research Applications

1-Ethoxyphosphirane has several applications in scientific research:

Ligands in Catalysis: Phosphiranes are used as ligands in transition metal catalysis due to their unique electronic properties.

Polymer Precursors: They serve as precursors for the synthesis of polymers with specific properties.

Biological Applications:

Mechanism of Action

The mechanism of action of 1-ethoxyphosphirane involves its high ring strain, which makes it highly reactive. The phosphorus atom in the three-membered ring has increased s-character, making it a weak nucleophile. This unique electronic structure allows this compound to participate in various nucleophilic substitution and ring-opening reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-ethoxyphosphirane, enabling inferences about its properties:

O,S-Diethyl Ethylphosphonothioate

- Structure: A non-cyclic ethylphosphonothioate with ethoxy (–OCH₂CH₃) and ethylthio (–SCH₂CH₃) substituents on phosphorus.

- CAS : 2511-11-7 .

- Key Differences: Lacks the strained phosphirane ring, resulting in greater thermodynamic stability. The thioester (–S–) group enhances nucleophilic reactivity compared to ethoxy substituents.

O-1-Ethylhexyl Methylphosphonofluoridate

- Structure: A branched alkylphosphonofluoridate with a fluoride leaving group.

- CAS : 20296-29-1 .

- Key Differences :

1-Ethoxyoctane-Methane (1:1)

- Structure : A simple ether-methane adduct.

- CAS : 71060-57-6 .

- Key Differences: Lacks phosphorus, limiting direct chemical comparability.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Ring Strain vs. Stability: Phosphiranes are inherently strained, making them more reactive than acyclic analogs like O,S-diethyl ethylphosphonothioate. The ethoxy group may mitigate ring-opening reactions compared to fluoridates .

- Substituent Effects : Ethoxy groups generally enhance solubility in polar solvents, whereas larger alkyl chains (e.g., ethylhexyl) increase lipid membrane permeability .

- Synthetic Challenges : Cyclic phosphiranes require specialized synthesis routes (e.g., photolytic or transition-metal-mediated cyclization), unlike their acyclic counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.